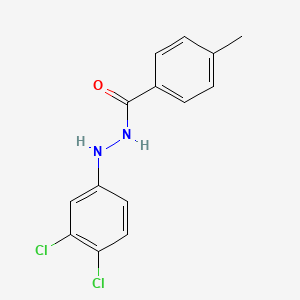

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a dichlorophenyl group and a methylbenzohydrazide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide typically involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and hydrazines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemical Synthesis

Overview

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions

- Oxidation : Leads to the formation of oxides and hydroxylated derivatives.

- Reduction : Results in the formation of amines and hydrazines.

- Substitution : Produces substituted phenyl derivatives, enhancing its utility in synthetic chemistry.

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study: Antifungal Efficacy

In a study focused on acylhydrazones, derivatives similar to this compound were found to selectively inhibit fungal GlcCer synthesis without affecting mammalian GlcCer production. This selectivity suggests a promising avenue for drug development targeting fungal infections .

Pharmaceutical Development

Potential Drug Candidate

The compound is being explored for its potential use in pharmaceuticals aimed at treating bacterial infections. Its structure allows it to interact with biological targets effectively, making it a candidate for further development as an antimicrobial drug.

Research Findings

A series of derivatives related to this compound have shown promising antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. These compounds were tested for their minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC), demonstrating significant antimicrobial properties .

Agrochemical Applications

Use in Agriculture

this compound is also utilized in the production of agrochemicals. Its effectiveness in pest control and plant protection makes it valuable in agricultural settings.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds; involved in oxidation, reduction, and substitution reactions | Versatile chemical reactivity; useful in synthetic pathways |

| Biological Activity | Antimicrobial agent with efficacy against bacteria and fungi | Selective inhibition of fungal GlcCer synthesis; promising results |

| Pharmaceuticals | Potential drug candidate for bacterial infections | Effective against S. aureus, E. coli; significant MIC/MBC values |

| Agrochemicals | Used in pest control and plant protection | Valuable for agricultural applications |

作用機序

The mechanism of action of N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth and other biological effects.

類似化合物との比較

Similar Compounds

N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: A similar compound with herbicidal properties.

3,4-dichloromethylphenidate: A stimulant drug with structural similarities.

Uniqueness

N’-(3,4-dichlorophenyl)-4-methylbenzohydrazide is unique due to its specific combination of dichlorophenyl and methylbenzohydrazide groups, which confer distinct chemical and biological properties

生物活性

N'-(3,4-Dichlorophenyl)-4-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-methylbenzohydrazide. The resulting compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These methods confirm the molecular structure and purity of the synthesized compound.

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Research indicates that derivatives of benzohydrazides, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound has demonstrated IC50 values less than that of standard chemotherapy agents like doxorubicin in certain cell lines, indicating potent anticancer properties .

- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. Its efficacy is attributed to the presence of electron-withdrawing groups which enhance its interaction with fungal cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Electronegative Substituents : The presence of chlorine atoms on the phenyl ring enhances cytotoxicity and antimicrobial activity .

- Hydrophobic Interactions : The hydrophobic nature of the methyl group contributes to improved membrane permeability and bioactivity .

- Functional Group Variations : Alterations in the hydrazone moiety can lead to variations in potency; for example, compounds with additional halogen substitutions exhibit increased activity against certain pathogens .

Case Studies

- Anticancer Efficacy : In a study involving various benzohydrazide derivatives, this compound was found to significantly inhibit the proliferation of HT29 colon cancer cells with an IC50 value of 0.25 µM .

- Antimicrobial Testing : A series of tests demonstrated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

特性

IUPAC Name |

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQTZJKTTKLZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。